tert-butylN-(6-sulfamoylpyridin-2-yl)carbamate

Description

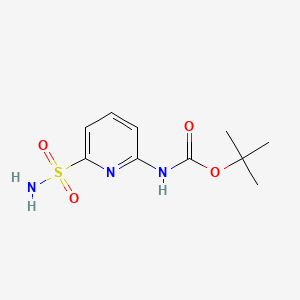

tert-Butyl N-(6-sulfamoylpyridin-2-yl)carbamate is a pyridine-derived carbamate compound featuring a sulfamoyl (-SO₂NH₂) substituent at the 6-position of the pyridine ring and a tert-butyl carbamate (-NHCO₂C(CH₃)₃) group at the 2-position. This structure combines the aromaticity and electron-withdrawing properties of the pyridine ring with the steric bulk of the tert-butyl group and the polar sulfamoyl moiety. Such compounds are often utilized in medicinal chemistry as intermediates for drug development, particularly in targeting enzymes or receptors where sulfonamide or carbamate functionalities are critical for binding .

Properties

Molecular Formula |

C10H15N3O4S |

|---|---|

Molecular Weight |

273.31 g/mol |

IUPAC Name |

tert-butyl N-(6-sulfamoylpyridin-2-yl)carbamate |

InChI |

InChI=1S/C10H15N3O4S/c1-10(2,3)17-9(14)13-7-5-4-6-8(12-7)18(11,15)16/h4-6H,1-3H3,(H2,11,15,16)(H,12,13,14) |

InChI Key |

UGIOEFJWERYLLY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CC=C1)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butylN-(6-sulfamoylpyridin-2-yl)carbamate typically involves multiple steps, starting with the preparation of the pyridinyl precursor. The reaction conditions often include the use of tert-butyl chloroformate and sulfamoyl chloride under controlled temperatures and pH levels. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Chemical Reactions Analysis

tert-ButylN-(6-sulfamoylpyridin-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Scientific Research Applications

tert-ButylN-(6-sulfamoylpyridin-2-yl)carbamate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butylN-(6-sulfamoylpyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to other pyridine-carbamate derivatives, differing in substituents at the 6-position. Below is a detailed analysis of key analogs:

tert-Butyl (6-Methoxypyridin-2-yl)carbamate

- Structure : Methoxy (-OCH₃) at the 6-position instead of sulfamoyl.

- Applications : Often used in synthesis of agrochemicals or ligands where electron-rich pyridines are required .

tert-Butyl (6-Bromo-2-chloropyridin-3-yl)methylcarbamate

- Structure : Bromo (-Br) and chloro (-Cl) substituents on the pyridine ring.

- Properties : Halogen atoms introduce steric hindrance and electrophilic reactivity, making this compound suitable for cross-coupling reactions (e.g., Suzuki-Miyaura).

- Applications : Key intermediate in synthesizing halogenated pharmaceuticals or materials .

tert-Butyl N-(5-Bromo-6-chloropyridin-2-yl)carbamate

- Structure : Bromo and chloro substituents at the 5- and 6-positions.

- Properties : Similar to the above but with distinct regiochemistry. The halogen positions influence reactivity in nucleophilic aromatic substitution.

- CAS : 748812-75-1; Formula : C₁₀H₁₂BrClN₂O₂ .

tert-Butyl N-(6-Sulfamoylpyridin-2-yl)carbamate

- Key Differentiator : The sulfamoyl group introduces hydrogen-bonding capability and acidity (pKa ~10–12 for sulfonamides), enhancing interactions with biological targets.

- Applications: Potential use in protease inhibitors or kinase-targeted therapies due to sulfonamide’s affinity for metal ions or polar pockets .

Data Table: Structural and Functional Comparison

Biological Activity

tert-butyl N-(6-sulfamoylpyridin-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of the sulfamoyl group and the pyridine ring suggests that this compound may interact with various biological macromolecules, making it a candidate for therapeutic applications.

The biological activity of tert-butyl N-(6-sulfamoylpyridin-2-yl)carbamate is primarily attributed to its structural components:

- Sulfamoyl Group : This functional group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity.

- Pyridine Ring : The pyridine structure may engage in π-π stacking interactions, enhancing binding stability to target proteins.

Biological Applications

- Enzyme Interaction Studies : The compound has been utilized as a probe to investigate enzyme activities and binding affinities, particularly due to its ability to mimic natural substrates.

- Therapeutic Potential : Research indicates that compounds similar to tert-butyl N-(6-sulfamoylpyridin-2-yl)carbamate may act as drug candidates targeting specific enzymes and receptors involved in disease pathways.

Structure-Activity Relationship (SAR)

A series of studies have been conducted to evaluate the structure-activity relationship of compounds bearing sulfamoyl groups. These studies typically involve:

- Modifying different sites on the scaffold to enhance potency.

- Assessing the impact of these modifications on biological activity, particularly in relation to immune response modulation and cytokine release in cell lines .

Case Studies

- Immunostimulatory Effects : In one study, related compounds were shown to enhance the release of immunostimulatory cytokines in human monocytic THP-1 cells when combined with Toll-like receptor (TLR) agonists. This suggests a potential role for tert-butyl N-(6-sulfamoylpyridin-2-yl)carbamate in vaccine adjuvant development .

- Inhibition Studies : Compounds structurally related to tert-butyl N-(6-sulfamoylpyridin-2-yl)carbamate have demonstrated inhibitory effects on various kinases, indicating potential applications in cancer therapy by disrupting signaling pathways critical for tumor growth.

Data Tables

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| tert-butyl N-(6-sulfamoylpyridin-2-yl)carbamate | Enzyme interaction | Modulates enzyme activities |

| Analog 1 | Immunomodulatory | Enhances cytokine release in THP-1 cells |

| Analog 2 | Kinase inhibition | Inhibits critical signaling pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.